molecular formula C9H8BrNO2S2 B13451215 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide

7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B13451215
M. Wt: 306.2 g/mol
InChI Key: IKHNTIGSBAREQR-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that features a benzothiophene core substituted with a bromine atom at the 7th position, a methyl group at the 3rd position, and a sulfonamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide typically involves the bromination of 3-methyl-1-benzothiophene followed by sulfonamide formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The sulfonamide group can be introduced by reacting the brominated intermediate with sulfonamide reagents under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing selective inhibitors or modulators .

Properties

Molecular Formula

C9H8BrNO2S2

Molecular Weight

306.2 g/mol

IUPAC Name

7-bromo-3-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H8BrNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

IKHNTIGSBAREQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)N

Origin of Product

United States

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